molecular formula C20H20ClN3O3S B15111754 Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate

Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate

Cat. No.: B15111754
M. Wt: 417.9 g/mol
InChI Key: PTTSAIOJSNGFNP-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-chlorophenyl group and the pyrazolo[1,5-a]pyrimidine scaffold contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: It has been investigated for its anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, the compound may interact with other cellular pathways, such as the NF-κB pathway, to exert its anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

ethyl 4-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-3-oxobutanoate

InChI

InChI=1S/C20H20ClN3O3S/c1-4-27-18(26)10-16(25)11-28-17-9-12(2)22-20-19(13(3)23-24(17)20)14-5-7-15(21)8-6-14/h5-9H,4,10-11H2,1-3H3

InChI Key

PTTSAIOJSNGFNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CSC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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